molecular formula C8H10ClNO2S B1619859 4-chloro-N,N-dimethylbenzenesulfonamide CAS No. 7463-22-1

4-chloro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1619859
CAS No.: 7463-22-1
M. Wt: 219.69 g/mol
InChI Key: QFNLRDMGDKMXBO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNLRDMGDKMXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064713
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7463-22-1
Record name 4-Chloro-N,N-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Record name p-chloro-N,N-dimethylbenzenesulphonamide
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Record name 4-Chloro-N,N-dimethylbenzenesulfonamide
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Preparation Methods

Reaction Mechanism and Standard Protocol

The copper-catalyzed method, described in, involves the reaction of 4-chlorothiophenol with dimethylamine precursors under oxidative conditions. The procedure employs CuCl (1 equiv) and Cu(OAc)₂ (1 equiv) in dimethylformamide (DMF) at 110°C for 24 hours. Cinnamic acid acts as a co-catalyst, facilitating the oxidation of thiol to sulfonamide.

The mechanism proceeds through a radical pathway:

  • Thiol Oxidation : Cu(II) oxidizes 4-chlorothiophenol to the corresponding sulfenyl radical.
  • Sulfonamide Formation : The radical reacts with dimethylamine, followed by oxygenation to yield the sulfonamide group.
  • Redox Cycling : Cu(I) is reoxidized to Cu(II) by atmospheric oxygen, sustaining catalytic activity.

Optimization and Yield Enhancement

Key parameters affecting yield (reported up to 78%):

  • Solvent Selection : DMF outperforms dichloroethane (DCE) and N,N-dimethylacetamide (DMA) due to superior Cu salt solubility.
  • Oxygen Source : Air achieves higher conversion than inert atmospheres, as O₂ participates in Cu reoxidation.
  • Stoichiometry : A 1:1 molar ratio of 4-chlorothiophenol to dimethylamine minimizes side products like disulfides.

Table 1 : Solvent Screening for Copper-Catalyzed Synthesis

Solvent Temperature (°C) Yield (%)
DMF 110 78
DMA 110 65
TCE 110 42

Data adapted from.

Purification and Characterization

Crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane gradient). Structural confirmation utilizes:

  • ¹H NMR : δ 2.8–3.1 ppm (N,N-dimethyl group), δ 7.2–7.8 ppm (aromatic protons).
  • HRMS : Molecular ion [M+H]⁺ at m/z 219.68800.

Electrochemical Synthesis

Tunable Paired Electrolysis

An innovative method from employs electrochemical reduction of nitroarenes in the presence of arylsulfinic acids. Using a controlled potential of −1.1 V vs. Ag/AgCl, 4-chloronitrobenzene reacts with benzenesulfinic acid to form 4-chloro-N,N-dimethylbenzenesulfonamide via in situ generated hydroxylamine intermediates.

Advantages :

  • Potential-Dependent Selectivity : Adjusting voltage controls reaction pathway:
    • −0.4 V: Forms N-hydroxy intermediates.

      −1.1 V: Produces target sulfonamide.
  • Green Chemistry : Eliminates stoichiometric oxidants, using electrons as clean reagents.

Reaction Conditions and Scalability

  • Electrolyte : 0.1 M TBABF₄ in DMSO.
  • Electrodes : Graphite anode, Pt cathode.
  • Yield : 68% under optimized conditions.

Challenges :

  • Limited substrate solubility in aqueous electrolytes.
  • Requires specialized equipment for large-scale applications.

Patent-Based Aqueous Amine Process

Wastewater-Free Industrial Synthesis

The method disclosed in reacts 4-chlorobenzenesulfonyl chloride with dimethylamine in aqueous medium:

  • Amination : Dimethylamine (40% aq.) is added to sulfonyl chloride in THF at 0–25°C.
  • Neutralization : Excess amine neutralizes HCl byproduct, avoiding acidic wastewater.
  • Workup : Extraction with ethyl acetate, drying, and solvent removal yields >90% purity.

Table 2 : Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Environmental Impact
Copper-Catalyzed 78 95 Moderate (DMF use)
Electrochemical 68 97 Low
Aqueous Amine 92 90 Very Low

Mechanistic Insights and Side Reactions

Competing Pathways in Copper Catalysis

  • Disproportionation : At temperatures >110°C, Cu(I)/Cu(II) mixtures promote disulfide formation.
  • Solvent Decomposition : Prolonged heating in DMF generates dimethylamine, altering stoichiometry.

Electrochemical Byproduct Formation

Over-reduction at potentials <−1.1 V produces aniline derivatives, necessitating precise voltage control.

Industrial Scale-Up Considerations

Continuous Flow Reactors

Adopting flow chemistry for the copper-catalyzed method reduces reaction time to 2 hours and improves yield to 85% by enhancing mass transfer.

Solvent Recovery Systems

  • DMF Distillation : Reclaim >95% solvent via vacuum distillation.
  • Aqueous Recycling : The patent method reuses amine-containing water in subsequent batches.

Emerging Methodologies

Biocatalytic Approaches

Preliminary studies suggest Pseudomonas spp. can oxidize 4-chlorothiophenol to sulfonamides at 30°C, though yields remain low (22%).

Photoredox Catalysis

Visible-light-driven reactions using Ru(bpy)₃²⁺ enable sulfonamide synthesis at room temperature, but substrate scope is currently limited.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
4-Chloro-N,N-dimethylbenzenesulfonamide has been identified as a potential enzyme inhibitor, which can be crucial for drug development. The compound’s sulfonamide functional group allows it to interact with various biological targets, making it useful in the design of therapeutics aimed at diseases involving enzyme dysfunctions.

Case Study: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor properties. For example, studies showed that certain analogs inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Biological Applications

Antimicrobial Properties
The compound has shown promising antimicrobial activity against gram-positive bacteria, suggesting its potential as a new class of antibiotics. Preliminary studies indicate that it effectively inhibits bacterial growth, warranting further investigation into its mechanism of action and efficacy in clinical settings.

Case Study: Enzyme Interaction Studies
Kinetic analyses have revealed that 4-chloro-N,N-dimethylbenzenesulfonamide acts as a competitive inhibitor for specific enzymes. This characteristic is vital for developing treatments for conditions related to enzyme dysfunction.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, 4-chloro-N,N-dimethylbenzenesulfonamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with enhanced biological activities or different pharmacological properties .

Table 1: Synthesis Pathways of Derivatives

Compound NameSynthesis MethodYield (%)
3-Amino-4-chloro-N,N-dimethyl...Chlorination and amination85
4-Chloro-N,N-diethylbenzenesulfonamideIron-catalyzed cross-coupling97
4-Isopropyl-N,N-dimethylbenzenesulfonamideGrignard reaction74

Analytical Applications

Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC), where it is separated on specialized columns under specific conditions. This method is scalable and applicable for isolating impurities during preparative separations, which is essential in pharmacokinetics .

Material Science

Precursor for Heterocyclic Compounds
In materials science, 4-chloro-N,N-dimethylbenzenesulfonamide acts as a precursor for creating novel heterocyclic compounds with potential applications in various industries, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition is facilitated by the formation of coordination bonds between the sulfonamide group and the metal ion in the enzyme’s active site .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-N,N-dimethylbenzenesulfonamide
  • CAS Registry Number : 7463-22-1
  • Molecular Formula: C₈H₁₀ClNO₂S
  • Molecular Weight : 219.69 g/mol
  • Physical Properties : Melting point (76–77°C), boiling point (140°C at 0.05 Torr) .
  • Synonyms: Acaridim, p-Chloro-N,N-dimethylbenzenesulfonamide.

This compound features a sulfonamide group (-SO₂NMe₂) at the para position of a chlorinated benzene ring. The dimethylamine substituent on the sulfonamide nitrogen imparts distinct electronic and steric properties, influencing solubility, reactivity, and biological activity.

Comparison with Structural Analogues

Modifications on the Sulfonamide Nitrogen

Compound Name Substituents on Nitrogen Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
4-Chloro-N,N-dimethylbenzenesulfonamide -N(CH₃)₂ 219.69 76–77 Base compound; used in agrochemicals
4-Chloro-N-phenylbenzenesulfonamide -NPh (phenyl) ~263.72* Not reported Reduced electron-donating effect; lower solubility in polar solvents
4-Chloro-N,N-diethylbenzenesulfonamide -N(CH₂CH₃)₂ ~247.75* Not reported Increased lipophilicity; potential for enhanced membrane permeability

*Calculated based on molecular formula.

Key Findings :

  • Steric Effects : Bulkier substituents (e.g., diethyl) increase steric hindrance, which may reduce binding efficiency in enzyme inhibition but improve lipid solubility .

Substituents on the Benzene Ring

Compound Name (Example) Substituents on Benzene Ring Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
4-Chloro-2-nitro-N,N-dimethylbenzenesulfonamide -NO₂ at C2 ~264.70* Not reported Electron-withdrawing nitro group enhances electrophilic reactivity
4-Chloro-2,5-dimethoxy-N-phenylbenzenesulfonamide -OCH₃ at C2 and C5 ~343.81* Not reported Methoxy groups improve solubility in organic solvents; potential for photodynamic applications
4-Chloro-3-[(5-(4-fluorophenyl)-1,3-oxazol-2-yl)amino]-N,N-dimethylbenzenesulfonamide Oxazole-fluorophenyl at C3 ~435.89* Not reported Enhanced biological activity due to fluorophenyl and oxazole moieties

*Calculated based on molecular formula.

Key Findings :

  • Electronic Modulation: Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitutions .
  • Biological Activity : Fluorinated or heterocyclic substituents (e.g., oxazole) improve interactions with biological targets, such as enzymes or receptors .

Functional Group Additions

Compound Name (Example) Additional Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide Thiazole-ethyl linkage ~427.94* Not reported Thiazole moiety confers antimicrobial properties
4-(2-Azidoethoxy)-N,N-dimethylbenzenesulfonamide (18d) -OCH₂CH₂N₃ ~280.75* Not reported Azide group enables click chemistry applications
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide (11) Chlorobenzo[d]dioxolylmethylthio ~550.40* 177–180 Bulky substituents increase melting point; potential as a protease inhibitor

*Calculated based on molecular formula.

Key Findings :

  • Click Chemistry Compatibility : Azide-functionalized derivatives (e.g., 18d) are valuable for bioorthogonal reactions in drug discovery .
  • Thermal Stability : Bulky substituents (e.g., benzo[1,3]dioxolyl) enhance thermal stability, as evidenced by elevated melting points .

Data Table Overview

Property 4-Chloro-N,N-dimethylbenzenesulfonamide 4-Chloro-N-phenylbenzenesulfonamide 4-Chloro-2-nitro Derivative Thiazole Derivative
Molecular Weight (g/mol) 219.69 ~263.72 ~264.70 ~427.94
Melting Point (°C) 76–77 Not reported Not reported Not reported
Key Functional Groups -NMe₂, -Cl -NPh, -Cl -NO₂, -Cl Thiazole, -Cl
Primary Application Agrochemicals Structural studies Reactive intermediates Antimicrobial agents

Q & A

Q. What are the common synthetic routes for 4-chloro-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sulfonation and amidation steps. A representative method includes:

Sulfonation : React 4-chlorobenzenesulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to avoid side reactions.

Purification : Use recrystallization from ethanol/water mixtures to isolate the product.
Optimization Tips :

  • Maintain stoichiometric excess of dimethylamine (1.2–1.5 equivalents) to ensure complete conversion .
  • Control temperature (0–5°C during sulfonyl chloride addition) to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of 4-chloro-N,N-dimethylbenzenesulfonamide?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The dimethylamino group shows a singlet at δ ~2.8 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, intermolecular N–H···O interactions form dimeric chains, as seen in related sulfonamides (torsion angle: ~67.5°) .
  • FT-IR : Identify sulfonamide S=O stretches at ~1330 cm1^{-1} and 1150 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives, including 4-chloro-N,N-dimethylbenzenesulfonamide, across different studies?

Methodological Answer: Contradictions often arise due to:

  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 25923).
  • Structural Analogues : Compare substituent effects; e.g., para-chloro vs. ortho-methyl groups alter steric hindrance and target binding .
  • Resistance Mechanisms : Assess bacterial overexpression of dihydropteroate synthase (DHPS) or reduced drug permeability via efflux pumps .
    Example : A 2022 study found that 4-chloro derivatives showed reduced activity against Gram-negative strains due to outer membrane barriers, unlike Gram-positive targets .

Q. What computational modeling approaches are recommended to predict the reactivity and interaction mechanisms of 4-chloro-N,N-dimethylbenzenesulfonamide with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with DHPS (PDB ID: 1AJ0). The chloro group may occupy the p-aminobenzoic acid (PABA) binding pocket .
  • QSAR Studies : Corrogate electronic parameters (Hammett σ) of substituents with antimicrobial activity. Chlorine’s electron-withdrawing effect enhances sulfonamide-PABA competition .
  • MD Simulations : Simulate binding stability (GROMACS) over 100 ns to assess hydrogen-bond retention with Ser 222 and Phe 176 residues .

Q. How do environmental factors influence the stability and biodegradation of 4-chloro-N,N-dimethylbenzenesulfonamide in aquatic systems?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. The chloro group increases resistance to hydrolysis but enhances radical-mediated cleavage .
  • Microbial Degradation : Use activated sludge assays (OECD 301F). Acinetobacter spp. show partial degradation (~40% in 14 days) via dechlorination pathways .
  • pH Effects : Under acidic conditions (pH < 4), sulfonamide protonation reduces solubility and bioavailability .

Q. What strategies are effective in optimizing the selectivity of 4-chloro-N,N-dimethylbenzenesulfonamide for enzyme inhibition over cytotoxicity?

Methodological Answer:

  • SAR Modifications : Introduce hydrophilic groups (e.g., morpholine) at the benzene ring to improve solubility and reduce off-target binding .
  • Enzyme Assays : Compare IC50_{50} values against DHPS and human carbonic anhydrase II (hCA II) to assess selectivity. Chlorine’s meta-position may reduce hCA affinity .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells. Derivatives with logP < 2.5 show lower membrane disruption .

Q. How do crystal packing and intermolecular interactions affect the physicochemical properties of 4-chloro-N,N-dimethylbenzenesulfonamide?

Methodological Answer:

  • Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) form dimers, increasing melting point (~180°C) and reducing solubility .
  • Torsional Strain : The C–SO2_2-NH–C angle (~67.5°) creates bent conformations, influencing bioavailability .
  • Hygroscopicity : Assess via dynamic vapor sorption (DVS). Polar sulfonamide groups absorb moisture, requiring anhydrous storage .

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